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Executive Summary
In the pharmacological dissection of voltage-gated calcium channels (VGCCs), ngcontent-ng-

c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-conotoxin MVIIA and

-conotoxin MVIIC represent two of the most critical tools for isolating N-type (Ca

2.[1]2) and P/Q-type (Ca

2.1) currents.[1][2][3][4][5]

-Conotoxin MVIIA (Ziconotide): The "Gold Standard" for N-type (Ca

2.2) specificity.[1] It exhibits picomolar affinity and exceptionally slow dissociation kinetics,
making it functionally irreversible within the timeframe of most acute electrophysiological
recordings.[1]

-Conotoxin MVIIC: A broad-spectrum blocker targeting both N-type (Ca

2.2) and P/Q-type (Ca

2.1) channels.[1] Its primary utility in high-precision assays is not as a standalone selective
agent, but as a "sweeper" in subtraction protocols to define the Q-type current component
after N-type channels have been occluded by MVIIA or GVIA.
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The Bottom Line: Use MVIIA when you need to specifically silence N-type channels.[4] Use

MVIIC in sequential combination with MVIIA to isolate and quantify P/Q-type currents.[1]

Mechanistic Profiles & Target Selectivity[1]
Both toxins are peptides derived from Conus magus venom, sharing a cystine-knot scaffold.[1]

However, variations in loops 2 and 4 dictate their channel selectivity.[1]

Molecular Targets[1][7]

Feature

ngcontent-ng-
c176312016="" _nghost-
ng-c3009799073=""
class="inline ng-star-
inserted">

-Conotoxin MVIIA

-Conotoxin MVIIC

Primary Target
N-type (Ca

2.2)

P/Q-type (Ca

2.1) & N-type (Ca

2.[1][6][7]2)

Binding Site
Pore-forming

subunit (outer vestibule)

Pore-forming

and

subunits

Mechanism
Physical pore occlusion (steric

hindrance)
Physical pore occlusion

Selectivity Ratio
>10,000-fold selective for N vs.

P/Q

Low selectivity between N and

P/Q

Diagram 1: Differential Channel Blockade
This diagram illustrates the binding specificity of MVIIA versus the dual-action of MVIIC at the

presynaptic terminal.
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Presynaptic Terminal Membrane

CaV2.2 (N-Type)
Neurotransmitter Release

CaV2.1 (P/Q-Type)
Neurotransmitter Release

ω-Conotoxin MVIIA
(High Specificity)

 Blocks (pM affinity)  No Effect

ω-Conotoxin MVIIC
(Broad Spectrum)

 Blocks (nM affinity)  Blocks (nM affinity)

Click to download full resolution via product page

Caption: MVIIA selectively targets CaV2.2, whereas MVIIC occludes both CaV2.2 and CaV2.1,

necessitating sequential dosing for isolation.

Performance Data: Affinity & Kinetics
The choice between MVIIA and MVIIC often dictates the temporal design of an experiment due

to their dissociation rates (

).[1]

Comparative Affinity Table
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Parameter -Conotoxin MVIIA -Conotoxin MVIIC Note

(Ca

2.2)

30 – 100 pM 10 – 50 nM
MVIIA is ~1000x more

potent at N-type.[1]

(Ca

2.1)

> 1

M (Inactive)
10 – 200 nM

MVIIC is the preferred

blocker for P/Q-type.

[1]

Binding Kinetics

Fast

, Very Slow

Fast

, Slow

Both are "pseudo-

irreversible" in short

assays.[1]

Reversibility
Poor (Hours to wash

out)

Poor (Difficult to wash

out)

Do not plan for

washout recovery in

acute slice recording.

[1]

Critical Insight: While literature often labels MVIIA as "reversible" (compared to the covalent-like

binding of

-Conotoxin GVIA), in practical electrophysiology (15–30 min recordings), MVIIA

washout is negligible.[1] Once applied, the N-current is gone for the duration of the

patch.

Experimental Application: The Subtraction Protocol
Because MVIIC is not selective for P/Q-type over N-type (it blocks both), you cannot simply

apply MVIIC to a fresh slice to measure P/Q currents alone.[1] You must use a

Pharmacological Subtraction Strategy.[1]
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The "Isolation" Workflow
To isolate Ca

2.1 (P/Q-type) currents:

Baseline: Record Total HVA (High Voltage Activated) Current.

Step A (L-type block): Apply Nifedipine (10

M).[1]

Step B (N-type block): Apply

-Conotoxin MVIIA (1

M) to saturate and occlude all N-type channels.[1]

Step C (P/Q-type block): Apply

-Conotoxin MVIIC (1-5

M).[1]

Analysis: The current lost specifically between Step B and Step C represents the P/Q-type

component.

Diagram 2: Pharmacological Subtraction Logic
Decision tree for isolating specific calcium current components.

Total HVA Current Add Nifedipine
(Blocks L-Type)

Remaining:
N + P/Q + R

Add ω-Conotoxin MVIIA
(Blocks N-Type)

Remaining:
P/Q + R

Add ω-Conotoxin MVIIC
(Blocks P/Q-Type) Calculate P/Q Current:

(Result 2) - (Result 3)

Remaining:
R-Type Only

Click to download full resolution via product page

Caption: Sequential blockade protocol. MVIIC is applied only after N-type channels are

silenced by MVIIA.[1]
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Detailed Protocols
Protocol A: Whole-Cell Patch Clamp (Slice or Culture)
Objective: Quantification of N-type vs. P/Q-type current density.[1]

Reagents:

External Solution: Standard ACSF or Ba

based solution (e.g., 10 mM BaCl

to isolate divalent currents and block K

).[1]

Toxin Stock: Dissolve MVIIA and MVIIC in distilled water to 100

M stock. Store at -20°C.

Cytochrome C: Add 0.1 mg/mL Cytochrome C or BSA to the perfusion solution. Why?

Conotoxins are "sticky" peptides and will adhere to plastic tubing.[1] Carrier protein prevents

loss of toxin before it reaches the cell.

Step-by-Step:

Seal & Break-in: Obtain G

seal and enter whole-cell configuration.

Voltage Protocol: Hold at -80 mV. Depolarize to 0 mV or +10 mV for 100ms every 10

seconds to elicit Ca

/Ba

currents.[1]

Baseline Stabilization: Record for 5 minutes until run-down stabilizes (<5% variation).

MVIIA Perfusion:
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Switch to perfusion line containing 1

M MVIIA.[1]

Flow Rate: 1-2 mL/min.[1] Warning: Faster flow can mechanically disturb the patch.

Wait for steady-state block (typically 5–10 minutes).[1]

Data Point: The reduction represents N-type current.

MVIIC Perfusion:

Switch to perfusion line containing 1

M MVIIA + 2

M MVIIC.[1] (Maintain MVIIA to prevent any dissociation, however unlikely).

Wait for steady-state block (typically 5–10 minutes).[1]

Data Point: The further reduction represents P/Q-type current.

Protocol B: Quality Control (Self-Validation)
To ensure your MVIIA is working before trusting the MVIIC data:

Positive Control: Test MVIIA on a cell type known to express high N-type (e.g., Rat DRG

neurons or SCG neurons).

Negative Control: Test MVIIA on HEK293 cells expressing only Ca

1.2 (L-type). No block should be observed.

Troubleshooting & Expert Tips
The "Stickiness" Issue: If you see no effect, your toxin might be stuck to your tubing. Always

pre-wash tubing with BSA/Cytochrome C solution before running the toxin.

Washout Futility: Do not attempt to wash out MVIIA or MVIIC to prove reversibility in a single

patch. The off-rate is too slow. Instead, use specific antagonists or distinct channel blockers
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to validate.[1]

Agatoxin Alternative: For P/Q-type isolation,

-Agatoxin IVA is more selective than MVIIC.[1] However, MVIIC is often preferred when
defining the "Q-type" variant (which is less sensitive to Aga-IVA but sensitive to MVIIC).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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